Alvimopan metabolite-d5 is a specific deuterated form of the active metabolite derived from alvimopan, a medication primarily used to accelerate gastrointestinal recovery following surgical procedures. Alvimopan itself is a selective mu-opioid receptor antagonist that acts peripherally, minimizing central nervous system effects. The metabolite-d5 variant is utilized in research to study the pharmacokinetics and dynamics of alvimopan in greater detail, particularly in the context of its metabolic pathways and biological activity.
Alvimopan was developed and is marketed under the brand name Entereg by the pharmaceutical company Adolor Corporation, which was later acquired by Cubist Pharmaceuticals. The drug received approval from the U.S. Food and Drug Administration for use in patients recovering from bowel resection surgery to mitigate postoperative ileus, a condition characterized by temporary cessation of bowel motility .
Alvimopan metabolite-d5 falls under the classification of mu-opioid receptor antagonists. It is categorized as a pharmaceutical compound with specific applications in clinical settings, particularly in gastrointestinal recovery protocols. As a metabolite of alvimopan, it is classified as an active primary amide that results from the hydrolysis of alvimopan by intestinal microflora .
The synthesis of alvimopan metabolite-d5 involves the deuteration of the alvimopan molecule to create a stable isotopic variant. This process typically employs deuterated solvents and reagents during chemical reactions to replace hydrogen atoms with deuterium, enhancing the compound's stability and allowing for detailed tracking in metabolic studies.
The synthesis may involve several steps, including:
The molecular formula for alvimopan is C25H32N2O4, while alvimopan metabolite-d5 has a similar structure with deuterium substitutions. The structural modifications enhance its pharmacokinetic properties without significantly altering its pharmacological activity.
Alvimopan undergoes hydrolysis in the gastrointestinal tract, primarily mediated by intestinal microflora, leading to its active amide metabolite. The key reaction involves:
The kinetics of this reaction can vary based on factors such as gut flora composition and pH levels, which influence both the rate of hydrolysis and subsequent absorption into systemic circulation.
Alvimopan metabolite-d5 is primarily used in research settings to investigate:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5